2-(6-Chloro-1H-indol-3-yl)ethanol
Overview
Description
2-(6-Chloro-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have various biological activities. The presence of a chloro substituent at the 6-position and an ethanol group at the 3-position of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1H-indol-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloroindole.
Reaction with Ethylene Oxide: The 6-chloroindole is reacted with ethylene oxide in the presence of a base such as sodium hydroxide to introduce the ethanol group at the 3-position of the indole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The chloro substituent can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(6-Chloro-1H-indol-3-yl)acetaldehyde or 2-(6-Chloro-1H-indol-3-yl)acetic acid.
Reduction: 2-(6-Hydro-1H-indol-3-yl)ethanol.
Substitution: 2-(6-Amino-1H-indol-3-yl)ethanol or 2-(6-Hydroxy-1H-indol-3-yl)ethanol.
Scientific Research Applications
2-(6-Chloro-1H-indol-3-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study the biological activities of indole compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The chloro substituent and ethanol group can modulate the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethanol: Lacks the chloro substituent, which may affect its biological activity.
6-Chloro-1H-indole: Lacks the ethanol group, which may affect its solubility and reactivity.
2-(6-Bromo-1H-indol-3-yl)ethanol: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.
Uniqueness
2-(6-Chloro-1H-indol-3-yl)ethanol is unique due to the presence of both the chloro substituent and the ethanol group, which can influence its chemical reactivity, solubility, and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRZCUSAPANGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520997 | |
Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-35-6 | |
Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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